![molecular formula C26H26FN3O B10884347 {4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone](/img/structure/B10884347.png)
{4-[(9-ethyl-9H-carbazol-3-yl)methyl]piperazin-1-yl}(2-fluorophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
{4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is a complex organic compound that features a combination of carbazole, piperazine, and fluorophenyl moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE typically involves multiple steps:
Formation of 9-Ethyl-9H-carbazole: This is achieved by reacting carbazole with bromoethane in the presence of potassium hydroxide.
Synthesis of 9-Ethyl-9H-carbazol-3-carbaldehyde: 9-Ethylcarbazole is treated with phosphorus oxychloride and N,N-dimethylformamide under reflux conditions.
Formation of the Piperazine Derivative: The carbazole derivative is then reacted with piperazine to form the intermediate compound.
Final Coupling with 2-Fluorophenylmethanone: The intermediate is coupled with 2-fluorophenylmethanone under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole moiety.
Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbazole-3-carboxylic acid derivatives, while reduction may produce alcohol derivatives of the methanone moiety.
科学研究应用
Chemistry
In chemistry, {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The combination of carbazole and piperazine moieties suggests possible applications in the development of new drugs with antimicrobial, anticancer, or neuroprotective properties .
Medicine
Medicinally, derivatives of this compound are investigated for their therapeutic potential. The fluorophenyl group is known to enhance the bioavailability and metabolic stability of drug candidates .
Industry
In industry, this compound can be used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs). Its optoelectronic properties make it a valuable component in the field of materials science .
作用机制
The mechanism of action of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE involves interactions with various molecular targets. The carbazole moiety can intercalate with DNA, while the piperazine group may interact with neurotransmitter receptors. The fluorophenyl group enhances the compound’s ability to cross biological membranes, increasing its efficacy .
相似化合物的比较
Similar Compounds
N-[(9-Ethyl-9H-carbazol-3-yl)methylene]-3,4-dimethylisoxazol-5-amine: This compound shares the carbazole moiety but differs in its functional groups.
5-(9-Ethyl-9H-carbazol-3-yl)-N-aryl-1,3,4-thiadiazol-2-amines: Another compound with a carbazole moiety, but with different heterocyclic components.
Uniqueness
The uniqueness of {4-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYL]PIPERAZINO}(2-FLUOROPHENYL)METHANONE lies in its combination of carbazole, piperazine, and fluorophenyl groups. This combination provides a versatile platform for the development of new materials and pharmaceuticals with enhanced properties.
属性
分子式 |
C26H26FN3O |
|---|---|
分子量 |
415.5 g/mol |
IUPAC 名称 |
[4-[(9-ethylcarbazol-3-yl)methyl]piperazin-1-yl]-(2-fluorophenyl)methanone |
InChI |
InChI=1S/C26H26FN3O/c1-2-30-24-10-6-4-7-20(24)22-17-19(11-12-25(22)30)18-28-13-15-29(16-14-28)26(31)21-8-3-5-9-23(21)27/h3-12,17H,2,13-16,18H2,1H3 |
InChI 键 |
NBHHDLDLYXNJDR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)CN3CCN(CC3)C(=O)C4=CC=CC=C4F)C5=CC=CC=C51 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


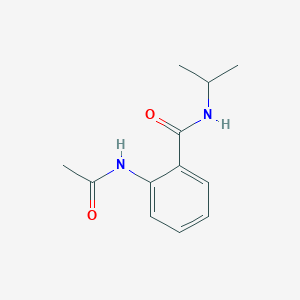
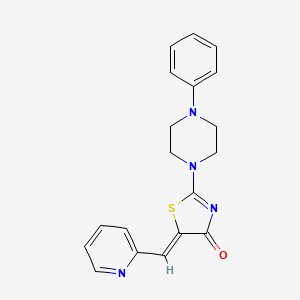
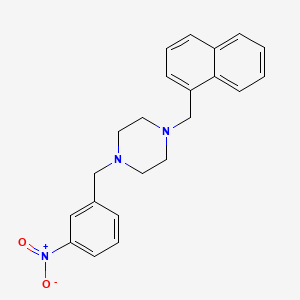
![2,4-dichloro-N'-{(3Z)-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}benzohydrazide](/img/structure/B10884295.png)
![3,4-dihydroisoquinolin-2(1H)-yl[1-(pyridin-4-ylmethyl)piperidin-3-yl]methanone](/img/structure/B10884297.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}acetohydrazide](/img/structure/B10884299.png)
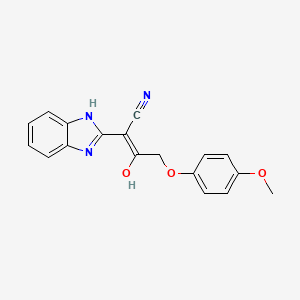
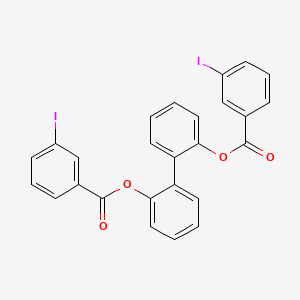
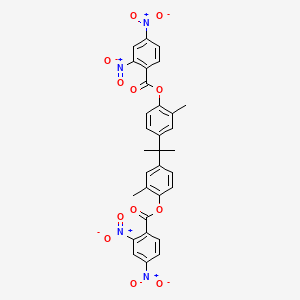
![N-(1,3-benzothiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butanamide](/img/structure/B10884318.png)


![2,6-Dimethoxy-4-{[4-(pentan-3-yl)piperazin-1-yl]methyl}phenol](/img/structure/B10884350.png)
![N,N'-[benzene-1,4-diyldi(E)methylylidene]bis[4-(pyridin-4-ylmethyl)aniline]](/img/structure/B10884358.png)
